Cas no 6608-84-0 (2-[({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)sulfanyl]-1,3-benzothiazole)

2-[({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)sulfanyl]-1,3-benzothiazole structure
6608-84-0 structure
Product Name:2-[({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)sulfanyl]-1,3-benzothiazole
CAS No:6608-84-0
MF:C19H17ClN4S3
MW:433.013078451157
CID:1702686
PubChem ID:2401411
Update Time:2025-04-21

2-[({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)sulfanyl]-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)sulfanyl]-1,3-benzothiazole
    • 2-[[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-benzothiazole
    • 2-{[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole
    • 6608-84-0
    • AKOS033739810
    • DTXSID10368507
    • Z20255567
    • Inchi: 1S/C19H17ClN4S3/c1-2-24-17(12-26-19-21-15-5-3-4-6-16(15)27-19)22-23-18(24)25-11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3
    • InChI Key: ZGDUYOJZCMHHKX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CSC1=NN=C(CSC2=NC3C=CC=CC=3S2)N1CC

Computed Properties

  • Exact Mass: 432.03071
  • Monoisotopic Mass: 432.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: 630.2°C at 760 mmHg
  • Flash Point: 334.9°C
  • Refractive Index: 1.735
  • PSA: 43.6
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